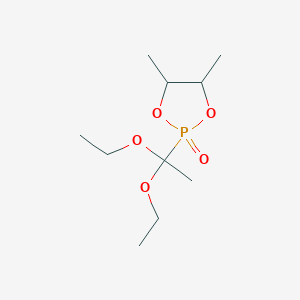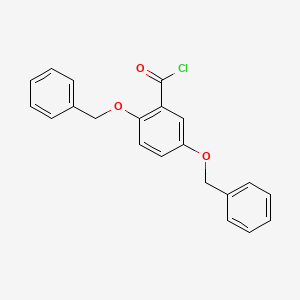
2,5-Bis(benzyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two benzyloxy groups attached to the benzene ring at the 2 and 5 positions, and a benzoyl chloride group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(benzyloxy)benzoyl chloride can be synthesized through a multi-step process. One common method involves the initial formation of 2,5-dihydroxybenzoyl chloride, which is then subjected to benzylation. The benzylation process typically involves the reaction of 2,5-dihydroxybenzoyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Oxidation: The benzyloxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2,5-Bis(benzyloxy)benzoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and derivatives. The benzyloxy groups can also participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue with only one benzoyl chloride group.
2,5-Dihydroxybenzoyl Chloride: A precursor in the synthesis of 2,5-Bis(benzyloxy)benzoyl chloride.
2,5-Dibenzyloxybenzoic Acid: A related compound with carboxylic acid functionality instead of the benzoyl chloride group.
Uniqueness
This compound is unique due to the presence of two benzyloxy groups, which enhance its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from simpler benzoyl chlorides and related compounds, making it valuable for specific synthetic applications.
Properties
CAS No. |
94880-44-1 |
|---|---|
Molecular Formula |
C21H17ClO3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2,5-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
WASVICACHISMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


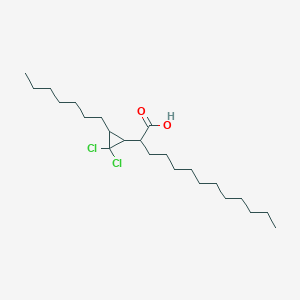
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
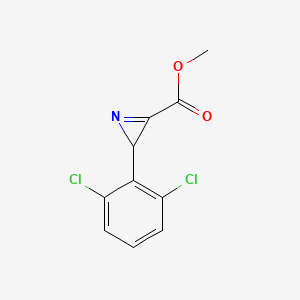
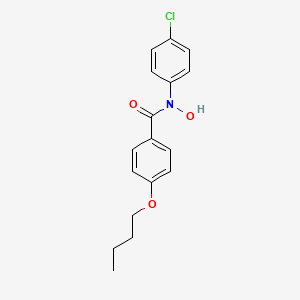
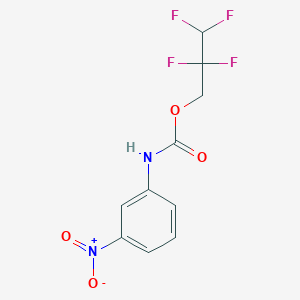

![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

